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Compound of Interest

Compound Name: JTT 551

Cat. No.: B3429810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JTT-551, a selective

protein tyrosine phosphatase 1B (PTP1B) inhibitor, in L6 myoblast cell culture. This document

outlines the mechanism of action of JTT-551, its effects on glucose uptake, and detailed

protocols for cell culture, differentiation, and key experimental assays.

Introduction to JTT-551
JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key

negative regulator of the insulin signaling pathway. By inhibiting PTP1B, JTT-551 enhances the

phosphorylation of the insulin receptor and its downstream substrates, leading to increased

glucose uptake in insulin-sensitive cells like skeletal muscle. This makes JTT-551 a valuable

tool for studying insulin signaling and developing potential therapeutics for type 2 diabetes.

Mechanism of Action
JTT-551 exhibits a mixed-type inhibition of PTP1B. Its primary mechanism involves the

enhancement of insulin signaling, which in turn promotes the translocation of glucose

transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake from the

extracellular environment.
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JTT-551 Inhibitory Activity
Phosphatase Kᵢ (μM)

PTP1B 0.22

TCPTP 9.3

CD45 >30

LAR >30

This table summarizes the inhibitory constant (Kᵢ) of JTT-551 against PTP1B and other related

phosphatases, demonstrating its high selectivity for PTP1B.[1]

Effect of JTT-551 on Insulin-Stimulated Glucose Uptake
in L6 Myotubes
JTT-551 has been shown to enhance insulin-induced 2-deoxyglucose uptake in L6 myotubes in

a dose-dependent manner. Studies have indicated that concentrations of 10 µM and 30 µM are

effective in potentiating the insulin response. While the precise fold-increase data from a

comprehensive dose-response study is not readily available in the public domain, the

established protocols below can be used to determine these values in your own experimental

setup.

Experimental Protocols
L6 Myoblast Cell Culture and Differentiation
This protocol details the steps for culturing L6 myoblasts and differentiating them into

myotubes, which are more representative of mature skeletal muscle fibers and suitable for

glucose uptake assays.

Materials:

L6 myoblasts

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose,

supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Differentiation Medium: DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum

and 1% Penicillin-Streptomycin.

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA (0.25%)

Cell culture flasks/plates

Procedure:

Cell Seeding: Culture L6 myoblasts in Growth Medium in a humidified incubator at 37°C with

5% CO₂.

Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-

EDTA, and re-plate at a suitable density.

Initiation of Differentiation: Once the myoblasts reach 100% confluency, replace the Growth

Medium with Differentiation Medium.

Myotube Formation: Maintain the cells in Differentiation Medium for 5-7 days, replacing the

medium every 48 hours. Successful differentiation is characterized by the fusion of

myoblasts into elongated, multinucleated myotubes.

JTT-551 Treatment and 2-Deoxyglucose Uptake Assay
This protocol describes how to treat differentiated L6 myotubes with JTT-551 and measure

glucose uptake using a radiolabeled glucose analog, 2-deoxy-D-[³H]-glucose.

Materials:

Differentiated L6 myotubes in 12-well plates

Serum-free DMEM

Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgSO₄, 1 mM CaCl₂,

20 mM HEPES, pH 7.4)
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JTT-551 stock solution (dissolved in a suitable solvent like DMSO)

Insulin solution (100 nM)

2-deoxy-D-[³H]-glucose

Cytochalasin B (inhibitor of glucose transport, for negative control)

0.5 M NaOH

Scintillation cocktail and vials

Scintillation counter

Procedure:

Serum Starvation: Prior to the assay, incubate the differentiated L6 myotubes in serum-free

DMEM for 2-4 hours.

Pre-incubation with JTT-551: Wash the cells twice with KRH buffer. Pre-incubate the cells

with desired concentrations of JTT-551 (e.g., 1-30 µM) in KRH buffer for 30 minutes at 37°C.

Include a vehicle control (e.g., DMSO).

Insulin Stimulation: Add insulin (final concentration 100 nM) to the wells and incubate for 20

minutes at 37°C. For basal glucose uptake, add vehicle instead of insulin.

Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to a final

concentration of 0.5 µCi/mL and incubate for 10 minutes at 37°C. To determine non-specific

uptake, add cytochalasin B (10 µM) 15 minutes prior to the addition of the radiolabeled

glucose.

Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold PBS.

Cell Lysis: Lyse the cells by adding 500 µL of 0.5 M NaOH to each well and incubating for 30

minutes at room temperature.

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure

the radioactivity using a scintillation counter.
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Data Analysis: Normalize the radioactive counts to the protein concentration of each well.

Western Blotting for Insulin Signaling Proteins
This protocol allows for the assessment of the phosphorylation status of key proteins in the

insulin signaling pathway, such as the insulin receptor (IR), Akt, and ERK1/2, following JTT-551

treatment.

Materials:

Differentiated L6 myotubes

JTT-551

Insulin

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes

Transfer buffer and apparatus

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:
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Cell Treatment: Treat differentiated L6 myotubes with JTT-551 and/or insulin as described in

the glucose uptake assay protocol.

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay kit.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein on SDS-PAGE gels.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent

substrate and an imaging system.

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels

to the total protein levels.
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Caption: JTT-551 inhibits PTP1B, enhancing insulin signaling and glucose uptake.
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Caption: Workflow for studying JTT-551 effects in L6 myotubes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b3429810?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/43097674_Pharmacological_profiles_of_a_novel_protein_tyrosine_phosphatase_1B_inhibitor_JTT-551
https://www.benchchem.com/product/b3429810#using-jtt-551-in-l6-myoblast-cell-culture
https://www.benchchem.com/product/b3429810#using-jtt-551-in-l6-myoblast-cell-culture
https://www.benchchem.com/product/b3429810#using-jtt-551-in-l6-myoblast-cell-culture
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3429810?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3429810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

